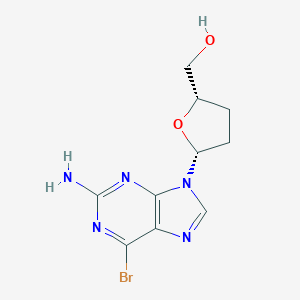
2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine is a synthetic purine nucleoside analog that has shown promising results in scientific research studies. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.
Mechanism Of Action
The mechanism of action of 2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine involves its incorporation into viral or cancer cell DNA, leading to the inhibition of DNA synthesis and subsequent cell death. This compound is a nucleoside analog that mimics the structure of natural nucleosides, but with modifications that prevent further DNA synthesis.
Biochemical And Physiological Effects
2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine has been shown to have several biochemical and physiological effects, including the inhibition of viral replication and cancer cell growth, induction of apoptosis, and modulation of immune responses. This compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine in lab experiments include its high potency, low toxicity, and ability to inhibit viral replication and cancer cell growth. However, its limitations include the potential for the development of drug resistance and the need for further optimization to improve its pharmacokinetic properties.
Future Directions
There are several potential future directions for the study of 2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine. These include further optimization of its pharmacokinetic properties, development of new analogs with improved potency and selectivity, and investigation of its potential as a therapeutic agent for other viral infections and cancer types. Additionally, its potential as a tool for studying DNA replication and repair mechanisms could also be explored.
Synthesis Methods
The synthesis of 2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine has been achieved through several methods, including the Vorbrüggen method, the Hantzsch method, and the Koenigs-Knorr method. The Vorbrüggen method involves the condensation of 6-bromo-2-chloropurine with 2,3-dideoxy-D-ribose in the presence of a strong base. The Hantzsch method involves the reaction of 6-bromo-2-chloropurine with 2-deoxy-D-ribose in the presence of a reducing agent. The Koenigs-Knorr method involves the glycosylation of 6-bromo-2-chloropurine with a protected 2,3-dideoxy-D-ribose derivative.
Scientific Research Applications
2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine has been studied extensively for its potential as an antiviral and anticancer agent. It has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and hepatitis B virus. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
properties
CAS RN |
132194-22-0 |
|---|---|
Product Name |
2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine |
Molecular Formula |
C10H12BrN5O2 |
Molecular Weight |
314.14 g/mol |
IUPAC Name |
[(2S,5R)-5-(2-amino-6-bromopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12BrN5O2/c11-8-7-9(15-10(12)14-8)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1 |
InChI Key |
WXINSBSCFDVBBO-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=C(N=C3Br)N |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=C(N=C3Br)N |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C2N=C(N=C3Br)N |
Other CAS RN |
132194-22-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





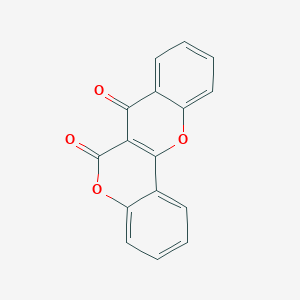
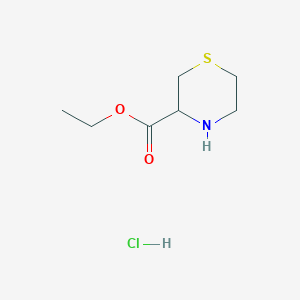
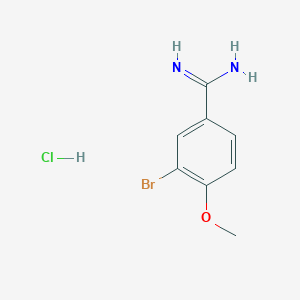
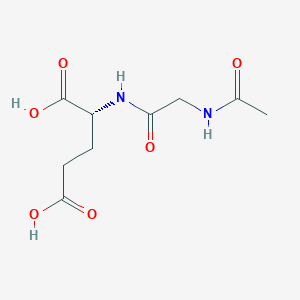
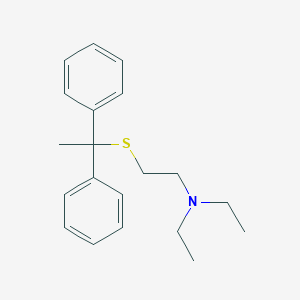
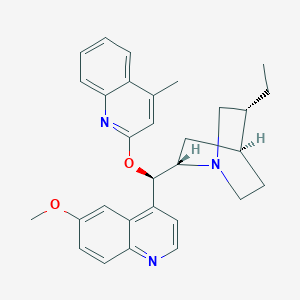
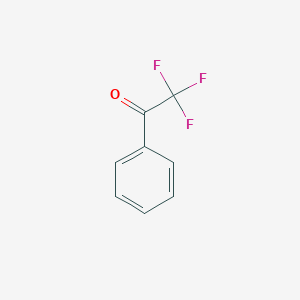
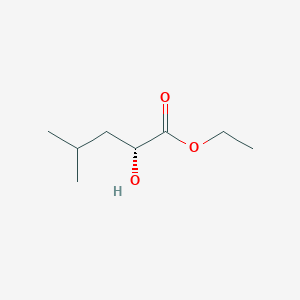
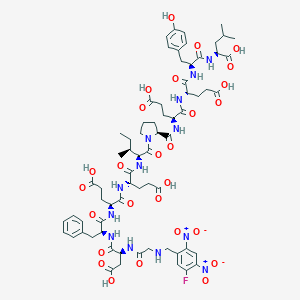
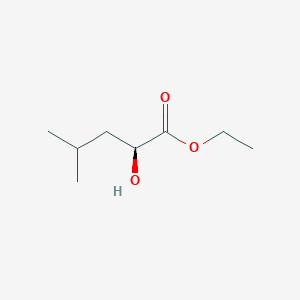
![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)
![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)